
TNP-ATP (triethylammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TNP-ATP (triethylammonium salt) is a derivative of adenosine triphosphate and is known for its role as an antagonist at purinergic receptor subtypes P2X1, P2X3, and P2X2/3 . It is also utilized as a fluorescent probe for the activity of ATP-binding enzymes . This compound is significant in various fields of scientific research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TNP-ATP (triethylammonium salt) involves the modification of adenosine triphosphate by introducing a trinitrophenyl group. The reaction typically requires the use of trinitrobenzene sulfonic acid as a reagent under controlled conditions to ensure the selective nitration of the adenosine triphosphate molecule .
Industrial Production Methods
Industrial production of TNP-ATP (triethylammonium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually supplied as a pre-dissolved solution in water at a concentration of 10 mM .
化学反応の分析
Types of Reactions
TNP-ATP (triethylammonium salt) primarily undergoes substitution reactions due to the presence of the trinitrophenyl group. It can also participate in complex formation with various metal ions and proteins .
Common Reagents and Conditions
Common reagents used in reactions involving TNP-ATP (triethylammonium salt) include trinitrobenzene sulfonic acid for nitration and various metal salts for complex formation. The reactions are typically carried out under mild conditions to preserve the integrity of the adenosine triphosphate structure .
Major Products
The major products formed from reactions involving TNP-ATP (triethylammonium salt) include various nitrated adenosine triphosphate derivatives and metal complexes. These products are often used in further biochemical and pharmacological studies .
科学的研究の応用
TNP-ATP (triethylammonium salt) has a wide range of applications in scientific research:
作用機序
TNP-ATP (triethylammonium salt) exerts its effects by binding to purinergic receptor subtypes P2X1, P2X3, and P2X2/3. This binding inhibits the normal function of these receptors, thereby modulating calcium flux in cells expressing these receptors . The compound also acts as a fluorescent probe by increasing fluorescence intensity upon binding to ATP-binding enzymes .
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): The parent compound of TNP-ATP, involved in energy transfer within cells.
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate: Another derivative of adenosine triphosphate with similar properties.
Uniqueness
TNP-ATP (triethylammonium salt) is unique due to its high affinity and selectivity for specific purinergic receptors, as well as its fluorescent properties. This makes it particularly valuable in both biochemical research and the development of diagnostic tools .
特性
分子式 |
C16H15N8O19P3-2 |
|---|---|
分子量 |
716.3 g/mol |
IUPAC名 |
[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-hydroxyphosphoryl] phosphono phosphate |
InChI |
InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-1/t7-,11-,12-,15-/m1/s1 |
InChIキー |
LQZBDVDATBCNNN-UHEGPQQHSA-M |
異性体SMILES |
C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-] |
正規SMILES |
C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


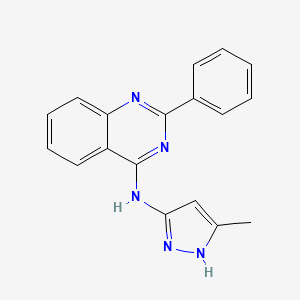
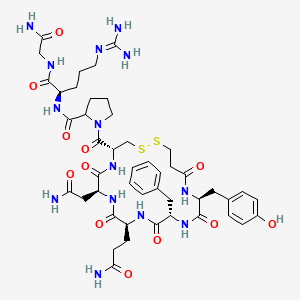
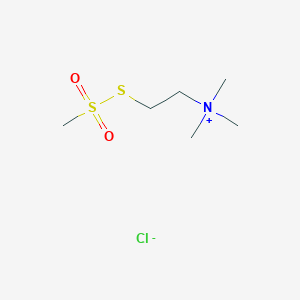
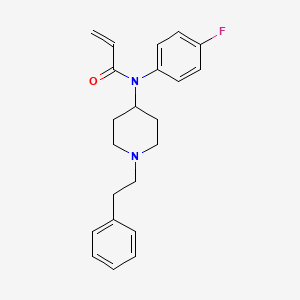
![2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B10775006.png)
![(1S,2R,3R,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775009.png)
![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775019.png)
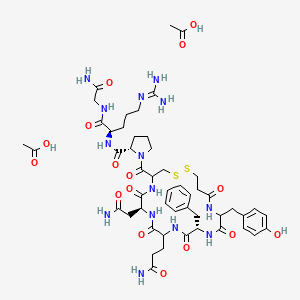

![[(1S,2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10775041.png)

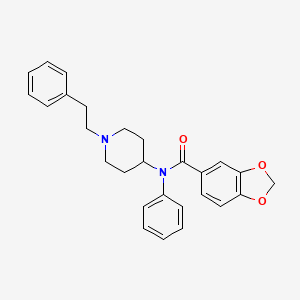
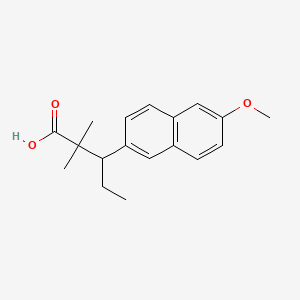
![3-(4-bromo-2-chlorophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10775075.png)
